4-[2-(Dimethylamino)ethyl]morpholine: A Comprehensive Technical Guide on its Core Basic Properties
4-[2-(Dimethylamino)ethyl]morpholine: A Comprehensive Technical Guide on its Core Basic Properties
Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist
Introduction: Unveiling a Structurally Versatile Tertiary Amine
4-[2-(Dimethylamino)ethyl]morpholine is a bifunctional organic compound featuring a morpholine ring connected to a dimethylamino group via an ethyl spacer.[1][2][3][4] This unique architecture, combining the features of a cyclic ether-amine (morpholine) and a sterically accessible tertiary amine (dimethylamino), imparts a distinct set of basic and catalytic properties. Its primary utility is found as a versatile intermediate in organic and pharmaceutical synthesis and as a catalyst in various industrial processes.[1][5][6] This guide provides an in-depth exploration of its fundamental physicochemical properties, synthesis, applications, and analytical characterization, grounded in established scientific data.
PART 1: Core Physicochemical and Basic Properties
Understanding the fundamental properties of a chemical is paramount for its effective application and safe handling. 4-[2-(Dimethylamino)ethyl]morpholine is a colorless to pale yellow liquid under standard conditions. Its key properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₈N₂O | [1][2][3][7] |
| Molecular Weight | 158.24 g/mol | [1][2][3][7] |
| CAS Number | 4385-05-1 | [1][2][3] |
| Appearance | Colorless to pale yellow liquid | - |
| Density | ~0.925 g/mL at 25 °C | [1][5][6][8] |
| Boiling Point | 93-94 °C at 20 mmHg | [1][5][6][8] |
| Vapor Pressure | 3 mmHg at 20 °C | [1][5][7] |
| Flash Point | 168 °F (~75.5 °C) | [1][7][8] |
| pKa (Predicted) | 9.41 ± 0.28 | [1][7] |
| Water Solubility | Miscible | [9] |
Insights into Basicity:
The molecule possesses two nitrogen atoms, both of which can act as Lewis bases. The dimethylamino nitrogen is generally more basic than the morpholine nitrogen due to the electron-donating effect of the two methyl groups. The predicted pKa of ~9.41 likely corresponds to the protonation of the more basic dimethylamino group.[1][7] This dual basicity is a cornerstone of its catalytic activity and its utility as a synthetic building block.
PART 2: Synthesis Pathway and Rationale
A common and industrially viable method for synthesizing 4-[2-(Dimethylamino)ethyl]morpholine involves the reaction of N,N-dimethylaminoethanol with morpholine. One patented approach utilizes a two-step process where N,N-dimethylaminoethanol is first converted to an intermediate, N,N-dimethyl chloride ethylamine hydrochloride, using thionyl chloride.[10] This chlorinated intermediate then undergoes a substitution reaction with morpholine in the presence of an acid scavenger to yield the final product.[10]
This synthetic strategy is chosen for its reliance on readily available starting materials and for providing a direct route to couple the two key fragments of the target molecule.
Caption: Conceptual overview of a two-step synthesis route.
PART 3: Application Profile and Mechanistic Role
The unique properties of 4-[2-(Dimethylamino)ethyl]morpholine make it valuable in several fields.
Catalyst in Polyurethane Formation
In the production of polyurethane foams, tertiary amines are critical catalysts. 4-[2-(Dimethylamino)ethyl]morpholine can act as a catalyst to promote the reaction between an isocyanate and a polyol to form the urethane linkage.[11][12] The lone pair of electrons on the tertiary nitrogen atom activates the isocyanate group, making it more susceptible to nucleophilic attack by the hydroxyl group of the polyol.
Caption: Simplified mechanism of tertiary amine catalysis in urethane synthesis.
Pharmaceutical and Agrochemical Intermediate
The compound serves as a key building block in the synthesis of more complex molecules.[1][5][6] Its two distinct nitrogen centers allow for selective chemical modifications, making it a valuable scaffold in the development of active pharmaceutical ingredients (APIs) and agrochemicals.[13]
PART 4: Experimental Protocol - Purity Assessment by Gas Chromatography (GC)
Objective: To provide a robust, self-validating methodology for determining the purity of a 4-[2-(Dimethylamino)ethyl]morpholine sample using Gas Chromatography with a Flame Ionization Detector (GC-FID). This method is standard for analyzing volatile and semi-volatile organic compounds.
Rationale for Method Selection:
-
GC Suitability: The compound has a defined boiling point and is thermally stable, making it ideal for GC analysis.
-
FID Detector: The Flame Ionization Detector is sensitive to nearly all organic compounds and provides a response proportional to the mass of carbon, making it excellent for purity assessment by area percent.
Methodology:
-
Preparation of Solutions:
-
Solvent Blank: Use high-purity methanol or dichloromethane.
-
Sample Solution: Accurately weigh ~50 mg of the 4-[2-(Dimethylamino)ethyl]morpholine sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent to create a ~1 mg/mL solution.
-
-
Instrumentation and Conditions:
-
Instrument: Gas Chromatograph equipped with an FID.
-
Column: A mid-polarity column, such as a DB-5 or HP-5 (30 m x 0.25 mm ID, 0.25 µm film thickness), is a robust starting point.
-
Carrier Gas: Helium or Hydrogen, at a constant flow of ~1.2 mL/min.
-
Injection: 1 µL injection volume with a split ratio of 50:1. The high split ratio prevents column overloading.
-
Inlet Temperature: 250 °C.
-
Oven Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase temperature at 15 °C/min to 250 °C.
-
Final Hold: Hold at 250 °C for 5 minutes to ensure all components elute.
-
-
Detector Temperature (FID): 280 °C.
-
-
Analysis Sequence (Self-Validating Workflow):
-
Solvent Blank Injection: Inject the solvent blank first. This is a critical step to establish the baseline and ensure no system contamination or solvent impurities will interfere with the analysis.
-
Sample Injection (x2): Inject the prepared sample solution in duplicate. This demonstrates the repeatability of the measurement. The retention time and peak area should be consistent between injections.
-
Data Processing:
-
Integrate all peaks in the chromatogram from the sample injections, excluding solvent front peaks identified in the blank run.
-
Calculate the purity using the area percent formula:
-
Purity % = (Area of Main Peak / Total Area of All Peaks) * 100
-
-
-
Trustworthiness Check: The consistency of retention times and the calculated purity between the two sample injections validates the stability of the system and the reliability of the result.
PART 5: Safety and Handling
4-[2-(Dimethylamino)ethyl]morpholine is classified as a hazardous substance. It can cause serious eye damage and may be harmful if it comes into contact with skin or is inhaled.[14][15]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[14][15][16]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[15][16]
-
First Aid:
-
Eyes: In case of contact, immediately rinse with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical help.[14]
-
Skin: Remove contaminated clothing and wash the affected area with plenty of soap and water.[14]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[16]
-
Always consult the most current Safety Data Sheet (SDS) for the specific product before handling.
References
-
Shanghai Yuze Chemical Technology Co., Ltd. 4-[2-(Dimethylamino)ethyl]morpholine. Source: [Link]
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Chemsrc (2025). 4-[2-(Dimethylamino)ethyl]morpholine | CAS#:4385-05-1. Source: [Link]
- Google Patents (2012). CN101333199B - Method for synthesizing 4-(2-(N,N-dimethylamino)ethyl)morpholine.
-
ZORAN NEW MATERIAL LIMITED. China 4-[2-(Dimethylamino)ethyl]morpholine Manufacturers Suppliers Factory. Source: [Link]
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NIST Chemistry WebBook. 4-[2-(Dimethylamino)ethyl]morpholine. Source: [Link]
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XiXisys. SAFETY DATA SHEETS - 4-[2-(dimethylamino)ethyl]morpholine. Source: [Link]
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Occupational Safety and Health Administration (2003). Morpholine. Source: [Link]
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Williams, R. (n.d.). pKa Data Compiled by R. Williams. Source: [Link]
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NIST Chemistry WebBook. Mass Spectrum - 4-[2-(Dimethylamino)ethyl]morpholine. Source: [Link]
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Organic Chemistry Data (2022). pKa Data Compiled by R. Williams. Source: [Link]
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National Institutes of Health (NIH). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Source: [Link]
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PubChem. 4-[2-(dimethylamino)ethyl]morpholine. Source: [Link]
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PubMed. Development and validation of a standardized method for the determination of morpholine residues in fruit commodities by liquid chromatography-mass spectrometry. Source: [Link]
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Silver Fern Chemical. Morpholine: A Multi-Purpose Chemical for Industrial Applications. Source: [Link]
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ResearchGate. Effect of 4-[2-(dimethylamino)ethyl]morpholine, and N,N-dimethylbenzylamine on urethane formation - A theoretical study. Source: [Link]
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PubChemLite. 4-[2-(dimethylamino)ethyl]morpholine (C8H18N2O). Source: [Link]
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INCHEM. Morpholine (EHC 179, 1996). Source: [Link]
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NIST Chemistry WebBook. 4-[2-(Dimethylamino)ethyl]morpholine - Main page. Source: [Link]
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